molecular formula C10H11N5O3 B11690074 3,5-Dimethylpyrazolyl 1-methyl-4-nitropyrazol-3-yl ketone

3,5-Dimethylpyrazolyl 1-methyl-4-nitropyrazol-3-yl ketone

Cat. No.: B11690074
M. Wt: 249.23 g/mol
InChI Key: SJFHBSIAJCQSBZ-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-1-METHYL-4-NITRO-1H-PYRAZOLE is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes both methyl and nitro substituents, making it a valuable building block for various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-1-METHYL-4-NITRO-1H-PYRAZOLE can be achieved through several synthetic routes. One common method involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous HCl under microwave irradiation . This reaction yields the desired pyrazole compound with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-1-METHYL-4-NITRO-1H-PYRAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The nitro group in the compound can be reduced to an amino group, leading to the formation of different derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . In biology and medicine, pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of 3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-1-METHYL-4-NITRO-1H-PYRAZOLE makes it a valuable candidate for drug development and other biomedical research.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-1-METHYL-4-NITRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s nitro group can also participate in redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-1-METHYL-4-NITRO-1H-PYRAZOLE can be compared with other similar compounds, such as 3,5-dimethyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole-1-methanol . These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the nitro group in 3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-1-METHYL-4-NITRO-1H-PYRAZOLE makes it unique, as it imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(1-methyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C10H11N5O3/c1-6-4-7(2)14(11-6)10(16)9-8(15(17)18)5-13(3)12-9/h4-5H,1-3H3

InChI Key

SJFHBSIAJCQSBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=NN(C=C2[N+](=O)[O-])C)C

Origin of Product

United States

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